2-Chloro-2-deoxy-D-glucose

Beschreibung

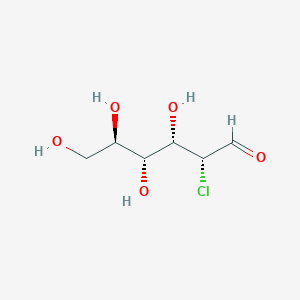

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R)-2-chloro-3,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEGMPAFDRYYIG-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)Cl)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)Cl)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163527 | |

| Record name | 2-Chloro-2-deoxyglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14685-79-1 | |

| Record name | 2-Chloro-2-deoxyglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014685791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-2-deoxyglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 2 Chloro 2 Deoxy D Glucose in Cellular Systems

Cellular Uptake and Transport Mechanisms

The entry of 2-Chloro-2-deoxy-D-glucose into cells is the initial and critical step for its metabolic effects. This process is primarily mediated by the same transport systems responsible for glucose uptake, leveraging the cell's natural mechanisms for nutrient acquisition.

Interaction with Glucose Transporters (GLUTs)

As a structural analog of glucose, 2-CDG is recognized and transported across the plasma membrane by glucose transporters (GLUTs). cymitquimica.comnih.govmdpi.com It competes with glucose for binding to these transporters. nih.gov The family of GLUT proteins facilitates the movement of glucose down its concentration gradient. While multiple isoforms of GLUTs exist with varying tissue distribution and kinetics, GLUT1 and GLUT4 are particularly noted for their role in the uptake of glucose analogs like 2-deoxy-D-glucose (2-DG), a closely related compound. nih.govmdpi.com The efficiency of 2-CDG transport is influenced by the expression levels of these transporters on the cell surface, which can be significantly higher in certain pathological states, such as in many cancer cells that exhibit upregulated glucose metabolism. nih.govresearchgate.net

Role of Facilitated Diffusion and Active Transport

The primary mechanism for the cellular uptake of 2-CDG, similar to glucose, is facilitated diffusion mediated by the GLUT proteins. nih.govmdpi.com This passive process does not require energy and relies on the concentration gradient of the substrate across the cell membrane.

In addition to facilitated diffusion, active transport mechanisms, such as those involving sodium-glucose cotransporters (SGLTs), may also contribute to the uptake of glucose analogs, although this is generally a less predominant pathway compared to GLUT-mediated transport. nih.govmdpi.com Some specialized cells and tissues utilize active transport to move glucose against its concentration gradient. Research on the closely related analog, 2-deoxy-D-glucose, has shown its import via a protonmotive force-dependent active transport system in certain organisms like Trypanosoma brucei procyclic forms, which contrasts with the facilitated diffusion observed in its bloodforms. nih.gov

Intracellular Phosphorylation and Metabolite Trapping

Once inside the cell, this compound is subjected to the first enzymatic step of glycolysis, which earmarks it for a distinct metabolic fate compared to its natural counterpart, D-glucose.

Hexokinase-Mediated Phosphorylation to this compound-6-phosphate (2-CG-6-P)

Upon entering the cytoplasm, 2-CDG is recognized as a substrate by hexokinase , the enzyme that catalyzes the initial phosphorylation of glucose. nih.govmdpi.com Hexokinase transfers a phosphate (B84403) group from ATP to the C-6 position of the sugar, converting 2-CDG into This compound-6-phosphate (2-CG-6-P) . geneesmiddeleninformatiebank.nl This phosphorylation step is a critical event. The affinity of hexokinase for different glucose analogs can vary. For instance, computational studies on halogenated 2-DG analogs have shown that the binding affinity to hexokinase I follows the order of 2-fluoro-2-deoxy-D-glucose (2-FG) > 2-deoxy-D-glucose (2-DG) > 2-CDG > 2-bromo-2-deoxy-D-glucose (2-BG), with D-glucose having the highest affinity. nih.govmdpi.com

| Compound | Relative Binding Affinity |

|---|---|

| D-Glucose | Highest |

| 2-Fluoro-2-deoxy-D-glucose (2-FG) | High |

| 2-Deoxy-D-glucose (2-DG) | Medium |

| This compound (2-CDG) | Lower |

| 2-Bromo-2-deoxy-D-glucose (2-BG) | Lowest |

Accumulation of Phosphorylated Analogs

The phosphorylation of 2-CDG to 2-CG-6-P effectively traps the molecule within the cell. nih.govmdpi.com The addition of the negatively charged phosphate group prevents the molecule from being transported back out of the cell through the glucose transporters. nih.govmdpi.com Unlike glucose-6-phosphate, which is readily isomerized to fructose-6-phosphate (B1210287) by the enzyme phosphoglucose (B3042753) isomerase, the 2-CG-6-P molecule cannot be further metabolized in the glycolytic pathway. nih.govmdpi.comresearchgate.net This is because the chlorine atom at the C-2 position sterically hinders the necessary enzymatic conversion. nih.govmdpi.com Consequently, 2-CG-6-P and other phosphorylated analogs like 2-deoxy-D-glucose-6-phosphate (2-DG-6-P) accumulate within the cell. nih.govmdpi.comresearchgate.net This intracellular accumulation is a key feature of the metabolic disruption caused by these glucose analogs. medchemexpress.comcaymanchem.com

Glycolytic Pathway Perturbation

The accumulation of 2-CG-6-P leads to significant disruption of the glycolytic pathway through inhibitory feedback mechanisms. The buildup of this phosphorylated analog competitively inhibits the enzyme hexokinase , the very enzyme responsible for its creation. nih.govmdpi.com This inhibition reduces the phosphorylation of both 2-CDG and, more importantly, glucose, thereby throttling the entry of glucose into the glycolytic pathway at its first committed step. nih.gov

| Enzyme | Effect of 2-CG-6-P Accumulation | Consequence |

|---|---|---|

| Hexokinase | Competitive Inhibition | Reduced phosphorylation of glucose and 2-CDG |

| Phosphoglucose Isomerase | Allosteric Inhibition | Blockade of glucose-6-phosphate conversion to fructose-6-phosphate |

Competitive Inhibition of Hexokinase Isoenzymes

This compound acts as a competitive inhibitor of hexokinase, the enzyme that catalyzes the initial, rate-limiting step of glycolysis. medchemexpress.com Like its parent compound, 2-deoxy-D-glucose (2-DG), 2-CDG is recognized and transported into the cell by glucose transporters. mdpi.com Once inside, it serves as a substrate for hexokinase, which phosphorylates it to form this compound-6-phosphate. However, this phosphorylated product cannot be further metabolized by the downstream glycolytic enzyme, phosphoglucose isomerase. nih.govresearchgate.net This leads to the intracellular accumulation of the phosphorylated analog, which in turn competitively inhibits hexokinase activity, thereby hindering the phosphorylation of glucose and impeding the entire glycolytic cascade. nih.govresearchgate.net

Studies comparing various halogenated derivatives of D-glucose have provided insights into their interaction with hexokinase. The binding affinity of these analogs to hexokinase I has been shown to decrease as the size of the halogen at the C-2 position increases. nih.gov Consequently, the order of binding affinity is 2-fluoro-2-deoxy-D-glucose (2-FG) > this compound (2-CG) > 2-bromo-2-deoxy-D-glucose (2-BG). mdpi.comnih.gov This suggests that the smaller fluorine atom in 2-FG allows for a better fit into the active site of hexokinase compared to the larger chlorine and bromine atoms of 2-CG and 2-BG, respectively. mdpi.com

Table 1: Comparative Binding Affinities of Halogenated Glucose Analogs to Hexokinase I

| Compound | Relative Binding Affinity |

|---|---|

| D-Glucose | Highest |

| 2-fluoro-2-deoxy-D-glucose (2-FG) | High |

| 2-deoxy-D-glucose (2-DG) | High |

| This compound (2-CG) | Moderate |

This table illustrates the relative binding affinities based on the principle that affinity decreases with increasing halogen size. mdpi.comnih.gov

Inhibition of Phosphoglucose Isomerase Activity

The accumulation of 2-deoxy-D-glucose-6-phosphate (2-DG-6-P), the phosphorylated form of the parent compound of 2-CDG, within the cell leads to the inhibition of phosphoglucose isomerase (PGI) activity. nih.gov PGI is the second enzyme in the glycolytic pathway, responsible for the reversible isomerization of glucose-6-phosphate to fructose-6-phosphate. The structural similarity of 2-DG-6-P to the natural substrate, glucose-6-phosphate, allows it to bind to the active site of PGI, but its inability to be converted to a fructose-based sugar stalls the enzymatic process. nih.govresearchgate.net This inhibition further contributes to the bottleneck in glycolysis initiated by hexokinase inhibition. Some studies have also indicated that N-acetyl-2-amino-2-deoxy-D-glucitol-6-phosphate can act as a relatively good inhibitor of phosphoglucose isomerase. sci-hub.se

Impact on Lactate (B86563) Production and Extracellular Acidification Rate (ECAR)

A direct consequence of inhibiting glycolysis is a reduction in lactate production. Under normal glycolytic conditions, particularly in cancer cells exhibiting the Warburg effect, glucose is converted to pyruvate (B1213749), which is then fermented to lactate. d-nb.info This process is a major source of the increased extracellular acidification rate (ECAR) observed in highly glycolytic cells. d-nb.infoahajournals.org By blocking glycolysis at its initial steps, 2-CDG and its parent compound 2-DG effectively starve the cell of the pyruvate necessary for lactate synthesis. researchgate.net

Experimental measurements using techniques like the Seahorse Extracellular Flux Analyzer have demonstrated that treatment with glycolytic inhibitors like 2-DG leads to a decrease in ECAR. ahajournals.orgdovepress.comembopress.org This reduction in the rate of proton extrusion into the extracellular medium is a direct indicator of diminished glycolytic flux and, consequently, reduced lactate production. ahajournals.orgdovepress.comembopress.org

Broader Metabolic and Cellular Effects

Interference with Mannose Metabolism and Protein N-Glycosylation

Beyond its effects on glycolysis, 2-CDG, as a structural analog of both glucose and mannose, interferes with mannose metabolism and the crucial post-translational modification of proteins known as N-linked glycosylation. mdpi.comnih.govnih.gov N-glycosylation is essential for the proper folding, stability, and function of many secreted and membrane-bound proteins.

The process of N-glycosylation involves the synthesis of a lipid-linked oligosaccharide (LLO) precursor, which contains mannose residues, and its subsequent transfer to asparagine residues on nascent polypeptide chains within the endoplasmic reticulum. 2-DG, the parent compound of 2-CDG, can be incorporated into these growing N-glycan chains in place of mannose. mdpi.com Due to the absence of the 2-hydroxyl group, this incorporation leads to the truncation of the oligosaccharide chain. mdpi.com This disruption of N-glycan synthesis results in the production of improperly glycosylated, misfolded proteins. mdpi.comfrontiersin.org Furthermore, the inhibition of hexokinase by 2-CDG can also affect the processing of mannose, further exacerbating the negative impact on glycoprotein (B1211001) production. mdpi.com Studies have shown that the addition of exogenous mannose can reverse some of the effects of 2-DG, highlighting the specific interference with mannose-dependent pathways. nih.govnih.gov

Induction of Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response

Treatment of cells with 2-DG has been shown to induce key markers of the UPR, including the increased expression of GRP78 and the pro-apoptotic transcription factor CHOP (C/EBP homologous protein). nih.govoncotarget.comresearchgate.net The induction of the UPR is a major mechanism by which 2-CDG and related compounds exert their cellular effects. nih.gov If the ER stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response, ultimately leading to programmed cell death. oncotarget.com

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | 2-CDG |

| 2-deoxy-D-glucose | 2-DG |

| 2-fluoro-2-deoxy-D-glucose | 2-FG |

| 2-bromo-2-deoxy-D-glucose | 2-BG |

| 2-deoxy-D-glucose-6-phosphate | 2-DG-6-P |

| This compound-6-phosphate | |

| Glucose-6-phosphate | |

| Fructose-6-phosphate | |

| N-acetyl-2-amino-2-deoxy-D-glucitol-6-phosphate | |

| Pyruvate | |

| Lactate | |

| Adenosine triphosphate | ATP |

| AMP-activated protein kinase | AMPK |

| Glucose-regulated protein 78 | GRP78 |

| Glucose-regulated protein 94 | GRP94 |

| C/EBP homologous protein | CHOP |

Influence on Cellular Thiol Metabolism and Reactive Oxygen Species (ROS) Generation

The cellular redox state, maintained by a delicate balance between oxidizing and reducing species, is crucial for normal physiological functions. Disruptions in this balance, often characterized by an increase in reactive oxygen species (ROS) and a depletion of cellular antioxidants like glutathione (B108866) (GSH), can lead to oxidative stress and subsequent cellular damage. The glucose analog 2-Deoxy-D-glucose (2-DG) has been shown to exert significant influence on these pathways. While direct and extensive research on the specific effects of its chlorinated analog, this compound (2-CDG), on thiol metabolism and ROS generation is limited, the well-documented mechanisms of 2-DG provide a strong basis for understanding the potential actions of 2-CDG.

It is proposed that the cytotoxic effects of glucose analogs like 2-DG, and by extension 2-CDG, are linked to their ability to induce metabolic oxidative stress. nih.gov This is particularly relevant in cancer cells, which often exhibit a higher rate of glycolysis and can be more vulnerable to disruptions in glucose metabolism.

Disruption of Thiol Metabolism

Thiol-containing molecules, most notably the tripeptide glutathione (GSH), are central to the cellular antioxidant defense system. They directly scavenge ROS and are essential for the function of various antioxidant enzymes.

Research on 2-DG has demonstrated its capacity to interfere with cellular thiol metabolism. mdpi.com Treatment with 2-DG has been observed to cause a significant decrease in the intracellular content of total glutathione. nih.gov This depletion of the primary cellular antioxidant leaves cells more susceptible to oxidative damage. Studies have shown that co-treatment with the thiol antioxidant N-acetylcysteine (NAC), a precursor to cysteine which is a building block of glutathione, can protect cells from the cytotoxic and radiosensitizing effects of 2-DG. nih.gov This protective effect underscores the critical role of thiol depletion in the mechanism of action of 2-DG.

The mechanism by which 2-DG leads to glutathione depletion is thought to be multifactorial. By inhibiting glycolysis, 2-DG can limit the production of NADPH through the pentose (B10789219) phosphate pathway. mdpi.comnih.gov NADPH is a critical cofactor for glutathione reductase, the enzyme responsible for regenerating the reduced form of glutathione (GSH) from its oxidized form (GSSG). A decrease in NADPH levels would therefore impair the cell's ability to maintain a sufficient pool of reduced glutathione.

Given that 2-CDG is a structural analog of 2-DG, it is plausible that it exerts similar effects on thiol metabolism. The presence of the chlorine atom at the C-2 position may influence its interaction with glucose transporters and glycolytic enzymes, but the fundamental mechanism of disrupting glucose metabolism is likely conserved. nih.gov Therefore, it is anticipated that 2-CDG treatment could also lead to a reduction in intracellular glutathione levels, thereby sensitizing cells to oxidative stress.

Generation of Reactive Oxygen Species (ROS)

Reactive oxygen species are highly reactive molecules, including superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), that are byproducts of normal cellular metabolism, particularly mitochondrial respiration. While they play roles in cell signaling at low concentrations, excessive ROS production can lead to damage of DNA, proteins, and lipids.

Studies have consistently shown that treatment with 2-DG leads to an increase in the generation of ROS. nih.govnih.gov This effect is believed to be a direct consequence of the metabolic stress induced by glycolysis inhibition. The disruption of normal electron flow in the mitochondrial respiratory chain can lead to an increased leakage of electrons and their subsequent reaction with molecular oxygen to form superoxide radicals.

The 2-DG-mediated increase in ROS can trigger various downstream signaling pathways, including the activation of AMP-activated protein kinase (AMPK), which in turn can induce autophagy. nih.gov This process of self-digestion can either be a survival mechanism or lead to programmed cell death, depending on the cellular context and the extent of the stress. The link between 2-DG, ROS generation, and the induction of apoptosis has been established in various cancer cell lines. nih.govnih.gov

The following table summarizes the observed effects of 2-Deoxy-D-glucose on cellular thiol metabolism and ROS generation, which are inferred to be similar for this compound.

| Parameter | Effect of 2-Deoxy-D-glucose Treatment | Inferred Effect of this compound |

| Intracellular Glutathione (GSH) | Significant decrease. nih.gov | Likely decrease |

| Reactive Oxygen Species (ROS) | Increased generation. nih.govnih.gov | Likely increase |

| Cellular Response to Thiol Depletion | Increased sensitivity to oxidative stress and cytotoxicity. nih.gov | Likely increased sensitivity to oxidative stress |

| Downstream Signaling of ROS | Activation of AMPK and induction of autophagy/apoptosis. nih.gov | Likely activation of similar stress-response pathways |

Structure Activity Relationships and Molecular Interactions

Halogen Substituent Effects on Biological Activity

The identity of the halogen atom at the C2 position is a key determinant of the biological activity of 2-deoxy-D-glucose analogues. The size of the halogen directly influences how the molecule binds to enzymes and its subsequent efficacy as a metabolic inhibitor.

2-CDG and its analogues exert their effects by competing with glucose for the active site of hexokinase, the first enzyme in the glycolytic pathway. nih.gov A clear inverse relationship exists between the size of the halogen at the C2 position and the molecule's binding affinity for hexokinase I. nih.govmdpi.com As the atomic radius of the halogen increases, the binding affinity decreases.

This trend is consistently observed across the series of 2-halogenated glucose analogues. mdpi.com In silico modeling and experimental assays have established the following order of decreasing binding affinity to hexokinase I: 2-fluoro-2-deoxy-D-glucose (2-FG) > 2-chloro-2-deoxy-D-glucose (2-CG) > 2-bromo-2-deoxy-D-glucose (2-BG). nih.govresearchgate.netnih.gov The natural substrate, D-glucose, exhibits the highest binding affinity, followed by 2-FG and the parent analogue, 2-deoxy-D-glucose (2-DG). nih.govnih.gov The smaller fluorine atom allows 2-FG to mimic glucose more closely than the larger chlorine or bromine atoms. nih.gov

Table 1: Relative Binding Affinities of 2-Deoxy-D-glucose Analogues to Hexokinase I

| Compound | Relative Binding Affinity |

| D-Glucose | Highest |

| 2-fluoro-2-deoxy-D-glucose (2-FG) | High |

| 2-deoxy-D-glucose (2-DG) | Medium |

| This compound (2-CG) | Lower |

| 2-bromo-2-deoxy-D-glucose (2-BG) | Lowest |

| This table illustrates the qualitative ranking of binding affinities based on published research. mdpi.comnih.govresearchgate.netnih.gov |

The efficacy of these compounds as inhibitors of glycolysis is directly correlated with their ability to bind to hexokinase. nih.gov Upon entering the cell, these glucose analogues are phosphorylated by hexokinase to form their respective 6-phosphate esters, which then accumulate and inhibit the enzyme. nih.govmdpi.com

The reduced binding affinity of analogues with larger halogens leads to a decreased rate of phosphorylation, and consequently, a weaker inhibition of glycolysis. mdpi.com This results in a clear trend where the inhibitory potency decreases as the halogen size increases. mdpi.com The order of efficacy in blocking glycolysis is: 2-FG > 2-CG > 2-BG. mdpi.com This has been quantified by measuring lactate (B86563) production, a downstream product of glycolysis.

Table 2: Efficacy of Halogenated Glucose Analogues in Glycolytic Inhibition

| Compound | ID50 for Lactate Inhibition |

| 2-fluoro-2-deoxy-D-glucose (2-FG) | 1 mM |

| This compound (2-CG) | 6 mM |

| 2-bromo-2-deoxy-D-glucose (2-BG) | > 6 mM |

| ID50 represents the concentration required to inhibit lactate production by 50%. A lower value indicates higher potency. researchgate.netnih.gov |

Computational Modeling and In Silico Analysis

Computational chemistry has become an indispensable tool for understanding the molecular interactions between 2-CDG and its biological targets. Techniques such as in silico ligand docking, energy minimization, and Quantitative Structure-Activity Relationship (QSAR) modeling have been employed to investigate the binding energies of halogenated 2-DG analogues with hexokinase I. nih.govmdpi.comresearchgate.netnih.gov

These computational studies consistently corroborate experimental findings, confirming that the binding affinity to hexokinase I decreases as the size of the halogen substituent increases. mdpi.comresearchgate.netnih.gov Molecular docking simulations have shown that fluorinated derivatives bind to hexokinase in a manner comparable to glucose. mdpi.comdntb.gov.ua Furthermore, Density Functional Theory (DFT) calculations have been used to analyze crystal packing, supporting crystallographic data by showing that the stability of the crystal lattice is derived from hydrogen bonds involving the halogen atom, rather than true halogen bonds. semanticscholar.orgmdpi.comnih.gov These computational approaches provide a detailed, atom-level understanding that complements experimental observations of the structure-activity relationships of 2-CDG.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to understand the relationship between the chemical structure of a compound and its biological activity. In the context of this compound and its analogs, QSAR-like approaches have been employed to predict their interaction with key enzymes, such as hexokinase.

Research has shown that the biological activity of halogenated 2-deoxy-D-glucose derivatives is influenced by the nature of the halogen substituent at the C-2 position. mdpi.com A QSAR-like analysis, combined with flexible docking strategies, revealed a negative correlation between the size of the halogen atom and the binding affinity to hexokinase I. nih.govresearchgate.netnih.gov This means that as the size of the halogen increases, the binding affinity decreases. The observed order of binding affinity is: 2-fluoro-2-deoxy-D-glucose (2-FG) > this compound (2-CG) > 2-bromo-2-deoxy-D-glucose (2-BG). researchgate.netnih.gov

These findings are further supported by experimental data on the inhibition of glycolysis. The inhibitory potency of these analogs, as measured by their half-maximal inhibitory concentration (ID50) for lactate inhibition, correlates with their binding affinities. For instance, 2-FG has an ID50 of 1 mM, while 2-CG has an ID50 of 6 mM, and 2-BG has an ID50 greater than 6 mM, indicating that 2-FG is a more potent inhibitor of glycolysis than 2-CG. researchgate.netnih.gov

Table 1: Binding Affinity and Glycolytic Inhibition of Halogenated 2-Deoxy-D-Glucose Analogs

| Compound | Binding Affinity to Hexokinase I | Lactate Inhibition ID50 |

|---|---|---|

| 2-fluoro-2-deoxy-D-glucose (2-FG) | Highest among analogs | 1 mM |

| This compound (2-CG) | Intermediate | 6 mM |

| 2-bromo-2-deoxy-D-glucose (2-BG) | Lowest among analogs | > 6 mM |

| D-glucose | Highest overall | Not applicable |

| 2-deoxy-D-glucose (2-DG) | Lower than 2-FG | Not specified |

Flexible Docking Strategies for Enzyme Interaction Studies

Flexible docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly useful for studying the interaction between a ligand, such as this compound, and its target enzyme, like hexokinase.

In silico molecular docking studies have been instrumental in elucidating the binding modes of 2-CG and its analogs within the active site of hexokinase I. researchgate.netnih.gov These studies have confirmed that D-glucose, the natural substrate, has the highest binding affinity, followed by its halogenated derivatives in the order of increasing halogen size. researchgate.net The docking results correlate well with the experimental findings from QSAR analyses and biological assays. researchgate.net

The use of flexible docking allows for the consideration of the conformational changes that both the ligand and the enzyme may undergo upon binding, providing a more accurate representation of the interaction. This approach has been crucial in understanding why subtle changes in the chemical structure, such as the substitution of a hydroxyl group with a chlorine atom, can have a significant impact on the biological activity of the molecule. nih.govresearchgate.net

Density Functional Theory (DFT) for Cohesive and Interaction Energies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the study of this compound and its derivatives, DFT calculations have been applied to determine cohesive and interaction energies, providing a deeper understanding of their structural and energetic properties. mdpi.com

Periodic DFT calculations at the B3LYP level of theory have been used to analyze the cohesive energies of halogen-substituted derivatives of 2-deoxy-D-glucose. mdpi.comresearchgate.net These studies have shown that the presence of a halogen atom at the C2 position does not significantly alter the conformation of the pyranose ring. mdpi.com However, it does have a noticeable effect on the crystal structure. While fluorine derivatives form a dense 3D framework, the chlorine and iodine derivatives tend to form layered structures. mdpi.com

Analysis of the Hirshfeld surface, a method for partitioning crystal space, indicates the formation of hydrogen bonds involving the halogen atom, but no evidence for the existence of halogen bonds. mdpi.com DFT calculations have supported these findings, highlighting the energetic changes that occur upon substitution with different halogens. researchgate.net These computational studies provide valuable insights into the intermolecular interactions that govern the distinct biological activities of these compounds. mdpi.com

Applications and Research Paradigms

Research Tool for Glucose Transport and Metabolism Studies

2-Chloro-2-deoxy-D-glucose serves as a valuable instrument for elucidating the intricacies of glucose transport and metabolic pathways in various biological systems. Its ability to competitively inhibit glucose metabolism allows researchers to probe the downstream effects of glycolytic inhibition.

Utilization in in vitro Cell Culture Models

In laboratory settings, 2-CG and its closely related analogs are frequently employed in in vitro cell culture models to investigate cellular responses to metabolic stress. nih.gov These models are crucial for understanding the fundamental differences in metabolic requirements between normal and cancerous cells. nih.gov The introduction of 2-CG into cell cultures allows for the controlled inhibition of glycolysis, enabling researchers to study the subsequent effects on cell viability, proliferation, and other cellular processes. nih.gov For instance, studies have shown that different cell lines exhibit varying sensitivities to glycolytic inhibitors, which can be correlated with their metabolic phenotypes. researchgate.net The use of such glucose analogs in 2D and 3D cell culture systems helps in assessing how the cellular microenvironment and cell-to-cell interactions influence metabolic dependencies. mdpi.com

Role in Investigating Metabolic Pathways

The inhibition of glycolysis by 2-CG and similar compounds provides a powerful method for dissecting complex metabolic networks. By blocking the glycolytic flux, researchers can investigate the activation of alternative energy-producing pathways and the cellular response to ATP depletion. For example, the accumulation of the phosphorylated form of these glucose analogs, such as 2-deoxy-D-glucose-6-phosphate (2-DG-6-P), inhibits key glycolytic enzymes like hexokinase and phosphoglucose (B3042753) isomerase. This targeted inhibition allows for the detailed study of how cells adapt to energy stress, including the potential activation of pathways like the pentose (B10789219) phosphate (B84403) pathway or an increased reliance on oxidative phosphorylation in some contexts. Furthermore, investigating the metabolic fingerprints of cells treated with these inhibitors can reveal novel metabolic vulnerabilities that could be exploited for therapeutic purposes.

Preclinical Research in Oncology

The preclinical investigation of this compound and its analogs is largely centered on their potential as anticancer agents. This is primarily due to the unique metabolic reprogramming observed in many cancer cells, which renders them highly dependent on glycolysis for energy production and biosynthesis.

Targeting Aerobic Glycolysis (Warburg Effect) in Cancer Cells

A hallmark of many cancer cells is their reliance on aerobic glycolysis, a phenomenon first described by Otto Warburg, where cancer cells ferment glucose into lactate (B86563) even in the presence of sufficient oxygen. This metabolic shift, known as the Warburg effect, is thought to provide a rapid means of generating ATP and metabolic intermediates necessary for rapid cell proliferation. 2-CG and its parent compound, 2-deoxy-D-glucose (2-DG), exploit this dependency by acting as competitive inhibitors of glycolysis. By mimicking glucose, these compounds are readily taken up by cancer cells, often at a higher rate than normal cells due to the overexpression of glucose transporters. Once inside the cell, they are phosphorylated by hexokinase, but their modified structure prevents further metabolism, leading to the inhibition of the glycolytic pathway and a subsequent depletion of cellular ATP. This targeted disruption of energy metabolism can lead to cell growth arrest and, in many cases, cell death.

Efficacy in Hypoxic Tumor Cell Populations

Solid tumors often contain regions of low oxygen, known as hypoxia, which are associated with resistance to conventional therapies like radiation and chemotherapy. Hypoxic tumor cells are particularly dependent on anaerobic glycolysis for survival, making them an attractive target for glycolytic inhibitors. Research has demonstrated that halogenated analogs of D-glucose can preferentially inhibit the growth and kill hypoxic tumor cells. Studies have shown that under hypoxic conditions, cancer cells exhibit increased sensitivity to the cytotoxic effects of glycolytic inhibitors. This is because, in the absence of oxygen, oxidative phosphorylation is suppressed, and cells become almost entirely reliant on glycolysis for ATP production. Therefore, compounds like 2-CG are being investigated for their potential to selectively eliminate these otherwise resistant cell populations within a tumor.

Studies in Specific Cancer Models (e.g., Pancreatic Ductal Adenocarcinoma, Glioblastoma Multiforme, Osteosarcoma)

The therapeutic potential of inhibiting glycolysis has been explored in various aggressive cancer models.

Pancreatic Ductal Adenocarcinoma (PDAC): PDAC is known to be a highly glycolytic tumor, making it a prime candidate for therapies targeting this pathway. Research has shown that inhibiting glucose metabolism in pancreatic cancer cells can induce cytotoxicity through metabolic oxidative stress. While one study noted that 2-CG had a limited effect on glycolysis in the tested pancreatic cancer cell lines at the concentrations used, other halogenated derivatives of D-glucose showed more potent inhibition. The sensitivity of pancreatic cancer cells to glycolytic inhibitors has been linked to the expression levels of glucose transporters like GLUT-1.

Glioblastoma Multiforme (GBM): Glioblastoma is another highly aggressive cancer that is heavily dependent on glycolysis for its energy needs. The ability of glucose analogs to cross the blood-brain barrier makes them particularly interesting for treating brain tumors. Studies have investigated the cytotoxic effects of halogenated 2-DG derivatives on GBM cells, with some showing potent effects, especially under hypoxic conditions. Research has also explored combining glycolytic inhibitors with other agents to enhance their efficacy in glioblastoma cell lines.

Osteosarcoma: In vivo studies using nude mouse xenograft models of human osteosarcoma have demonstrated the potential of combining the glycolytic inhibitor 2-deoxy-D-glucose (2-DG) with conventional chemotherapeutic agents like Adriamycin. The combination treatment resulted in significantly slower tumor growth and longer survival compared to either agent used alone. These findings provide a rationale for the clinical investigation of glycolytic inhibitors as part of combination therapies for osteosarcoma.

Interactive Data Table: Preclinical Efficacy of Glycolytic Inhibitors in Cancer Models

| Cancer Model | Compound Studied | Key Findings |

| Pancreatic Ductal Adenocarcinoma | This compound (2-CG) and other halogenated D-glucose analogs | 2-CG showed limited inhibition of glycolysis at tested concentrations in one study. Other analogs demonstrated more potent effects. Sensitivity correlates with GLUT-1 expression. |

| Glioblastoma Multiforme | Halogenated 2-DG derivatives | Potent cytotoxic effects observed, particularly in hypoxic conditions. |

| Osteosarcoma | 2-deoxy-D-glucose (2-DG) | Combination with Adriamycin significantly slowed tumor growth in vivo. |

Investigations in Antiviral Research

The antiviral potential of glucose analogs is an expanding field of study, capitalizing on the fact that viruses are obligate intracellular parasites that rely on the host cell's metabolic machinery for replication.

Viral infections often induce a metabolic shift in host cells towards increased glycolysis to meet the high energy and biosynthetic demands of viral replication. nih.govnih.gov The inhibition of this pathway, therefore, presents a broad-spectrum antiviral strategy. benthamscience.com

2-deoxy-D-glucose has been shown to be effective against a variety of viruses by interfering with the glycolysis cycle, thereby creating an unfavorable environment for viral replication. benthamscience.comresearchgate.net By mimicking glucose, 2-DG is taken up by infected cells and, upon phosphorylation, inhibits key glycolytic enzymes. nih.gov This leads to a depletion of ATP, which is essential for viral synthesis and assembly. nih.govbiorxiv.org

Given its structural similarity, this compound is expected to exert its antiviral effects through a similar mechanism of glycolysis inhibition. However, as previously noted, its potency may be modulated by the presence of the chlorine atom.

Beyond its effects on glycolysis, 2-deoxy-D-glucose can also disrupt the N-linked glycosylation of viral proteins. nih.govbiorxiv.org This is because 2-DG can also interfere with mannose metabolism; D-glucose and D-mannose are epimers, and deoxygenation at the C-2 position yields the same compound, 2-DG. nih.gov Viral envelope proteins are often heavily glycosylated, a process crucial for proper protein folding, viral assembly, and infectivity. biorxiv.org

Interference with glycosylation by 2-DG can lead to misfolded or non-functional viral proteins, resulting in the production of non-infectious viral particles. nih.gov This mechanism has been observed in studies with various viruses, including coronaviruses. nih.gov It is plausible that this compound would also interfere with this process, contributing to its potential antiviral activity.

| Mechanism | Description | Impact on Virus |

|---|---|---|

| Glycolysis Inhibition | Competitively inhibits key enzymes in the glycolytic pathway, leading to ATP depletion in the host cell. nih.govbiorxiv.org | Reduces the energy supply necessary for viral replication and assembly. benthamscience.comresearchgate.net |

| Disruption of N-linked Glycosylation | Interferes with mannose metabolism, leading to improper glycosylation of viral proteins. nih.govnih.gov | Results in misfolded or non-functional viral proteins and the production of non-infectious virions. nih.govbiorxiv.org |

Neurological and Neuroprotective Research

The brain is highly dependent on glucose as its primary energy source, making the study of glucose analogs in neuroscience a compelling area of investigation.

Excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage, and oxidative stress are implicated in various neurodegenerative disorders. Research on 2-deoxy-D-glucose has shown that it can protect hippocampal neurons against both excitotoxic and oxidative insults. nih.gov

Caloric restriction is known to have neuroprotective effects and can extend lifespan in various organisms. Glucose analogs like 2-deoxy-D-glucose are being explored as "caloric restriction mimetics" to replicate these benefits without the need for dietary changes. nih.govamazonaws.com

By reducing the availability of glucose for cellular metabolism, 2-DG can mimic a state of food restriction. nih.gov In animal models, administration of 2-DG has been shown to reduce seizure-induced spatial memory deficits and hippocampal neuron loss. nih.gov These findings have established in vivo models of "chemical food restriction" that are valuable for studying mechanisms of neuroprotection. nih.gov The potential of this compound in this context remains an area for future investigation.

| Research Area | Observed Effects of 2-deoxy-D-glucose | Potential Mechanism |

|---|---|---|

| Neuronal Resistance to Injury | Decreased vulnerability of hippocampal neurons to excitotoxic and oxidative insults. nih.gov | Reduced cellular oxidative stress, enhanced calcium homeostasis, and induction of stress-responsive proteins. nih.gov |

| Chemical Food Restriction | Reduced seizure-induced spatial memory deficits and hippocampal neuron loss in animal models. nih.gov | Mimics the neuroprotective effects of caloric restriction by reducing glucose availability to cells. nih.govamazonaws.com |

Role in Radiopharmaceutical Synthesis and Quality Control

The chemical compound this compound (2-Cl-DG) is a significant subject of investigation within the field of radiopharmaceutical chemistry, primarily due to its emergence as a process-related impurity in the synthesis of [18F]Fludeoxyglucose ([18F]FDG). The stringent purity requirements for radiopharmaceuticals intended for human use necessitate robust analytical methodologies for the detection and quantification of such impurities. Consequently, the role of 2-Cl-DG in this context is twofold: it is a critical quality attribute to be monitored in [18F]FDG preparations, and it drives the development of advanced analytical techniques for comprehensive impurity profiling.

Detection as an Impurity in [18F]Fludeoxyglucose ([18F]FDG) Preparations

This compound has been identified as a notable chemical impurity in the production of [18F]FDG, a widely used radiopharmaceutical for positron emission tomography (PET). Its presence is particularly associated with synthesis methods that involve nucleophilic substitution, such as the widely adopted "Julich" method. The formation of 2-Cl-DG can occur through the displacement of the leaving group in the precursor molecule by chloride ions (Cl⁻) researchgate.net. These chloride ions can originate from various sources within the synthesis process, including the reagents and the equipment used. For instance, chloride ions can be stripped from anion exchange resins if they are not properly conditioned, leading to the formation of chloro-deoxy-glucose instead of the desired fluoro-deoxy-glucose unm.edu. Another potential source is the hydrochloric acid (HCl) used during the hydrolysis step of the synthesis researchgate.net.

The concentration of 2-Cl-DG in [18F]FDG preparations can vary, with typical amounts being less than 100 micrograms, although levels as high as 2000 micrograms have been reported researchgate.net. Given that [18F]FDG is administered to patients, the presence of any impurity, including 2-Cl-DG, must be carefully controlled and quantified to ensure the safety and efficacy of the radiopharmaceutical. The United States Pharmacopeia (USP) sets a limit for this impurity, stipulating that the amount of this compound should not exceed 1 mg per total volume of the final product formulation thieme-connect.de. This regulatory requirement underscores the importance of its detection and has spurred the development of sensitive analytical methods to monitor its levels in routine [18F]FDG production.

Development of Analytical Methods for Impurity Profiling

The necessity of quantifying 2-Cl-DG in [18F]FDG preparations has led to the development and validation of several sophisticated analytical methods. These methods are designed to be sensitive, specific, and robust, allowing for the accurate profiling of impurities in the final radiopharmaceutical product. The primary techniques employed for this purpose include High-Performance Liquid Chromatography (HPLC) with various detection methods and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 2-Cl-DG in [18F]FDG. Various HPLC methods have been developed, utilizing different separation and detection principles to achieve the desired sensitivity and specificity.

One common approach involves the use of a normal-phase column with a mobile phase consisting of acetonitrile (B52724) and water. This method can effectively separate 2-Cl-DG from [18F]FDG and other components of the mixture researchgate.net. Another established method employs high-performance anion exchange chromatography (HPAEC), which is particularly well-suited for the separation of carbohydrates. In this technique, a strong basic anion exchange column is used with a sodium hydroxide (B78521) mobile phase shimadzu.com.

The following table summarizes key parameters of different HPLC techniques used for the analysis of 2-Cl-DG:

| Parameter | HPLC Method 1 | HPLC Method 2 |

| Column Type | Normal-Phase | High-Performance Anion Exchange |

| Mobile Phase | Acetonitrile/Water | 50 mM Sodium Hydroxide |

| Separation Principle | Partition chromatography based on polarity. | Ion exchange chromatography based on the anionic nature of carbohydrates at high pH. |

| Detection Method | Post-column derivatization with UV detection. | Pulsed Amperometric Detection (PAD). |

| Key Advantage | Does not require a sophisticated electrochemical detector. | High sensitivity for direct detection of underivatized carbohydrates. |

These HPLC methods are not only capable of quantifying 2-Cl-DG but can also be used to determine the radiochemical purity of the [18F]FDG preparation by analyzing for other impurities such as partially hydrolyzed precursors researchgate.net.

The choice of detector is critical in HPLC analysis of 2-Cl-DG, as this molecule lacks a strong chromophore, making direct UV detection challenging.

Pulsed Amperometric Detection (PAD) is a highly sensitive technique for the detection of electroactive compounds like carbohydrates. At a high pH, carbohydrates can be oxidized at the surface of a gold working electrode. The current generated during this oxidation is proportional to the concentration of the carbohydrate antecscientific.comthermofisher.com. A key feature of PAD is the application of a repeating sequence of potential steps, known as a waveform. This waveform includes potentials for detection, as well as oxidative and reductive cleaning steps that regenerate the electrode surface. This process prevents the accumulation of oxidation products on the electrode, which would otherwise lead to a loss of signal and poor reproducibility antecscientific.comthermofisher.com. A three potential-time waveform has been developed and validated for the electrochemical detection of 2-Cl-DG, allowing for its complete separation from FDG and mannose researchgate.netnih.gov.

UV Detection can also be employed, often in conjunction with a derivatization step to enhance sensitivity. Direct UV detection of underivatized sugars is possible at very low wavelengths (around 190-195 nm), but this can be impractical due to potential interference from other components in the sample matrix shimadzu.comgoogle.com. A more robust approach is post-column derivatization. In this method, the eluate from the HPLC column is mixed with a derivatizing agent that reacts with the sugar to form a product with strong UV absorbance. For instance, 2-cyanoacetamide (B1669375) can be used as a post-column derivatization reagent, reacting with 2-Cl-DG at high temperature to form a product that can be monitored at 276 nm semanticscholar.org. Pre-column derivatization is another strategy, where 2-Cl-DG is reacted with a labeling agent such as 1-phenyl-3-methyl-5-pyrazolone before injection into the HPLC system researchgate.net.

The table below outlines the limits of detection for 2-Cl-DG using different detection methods:

| Detection Method | Derivatization | Limit of Detection (LOD) |

| Pulsed Amperometric Detection (PAD) | None | 0.68 µg/mL |

| UV Detection | Post-column with 2-cyanoacetamide | 0.17 µg/mL |

Capillary Electrophoresis (CE) has emerged as a powerful analytical tool for the quality control of radiopharmaceuticals, including the impurity profiling of [18F]FDG. CE is a separation technique that utilizes an applied electric field to separate ions based on their electrophoretic mobility, which is dependent on the charge, size, and shape of the molecule nih.gov. This method is known for its high efficiency, rapid analysis times, and minimal sample consumption nih.govmssm.edu.

In the context of [18F]FDG analysis, CE provides a simple, fast, and cost-efficient alternative to HPLC for the evaluation of potentially toxic impurities nih.gov. The technique can be applied to the routine quality control procedures for various clinically relevant radiotracers. While specific applications of CE for the routine quantification of 2-Cl-DG are less documented than HPLC methods, its established capability for the impurity profiling of drugs and characterization of biopharmaceuticals suggests its high potential in this area nih.govresearchgate.net. The principles of CE, involving the migration of charged analytes in a capillary under the influence of an electric field, are well-suited for the separation of small molecules like 2-Cl-DG from the main [18F]FDG component and other synthesis-related impurities.

Advanced Research Methodologies and Techniques

Biochemical and Cell-Based Assays

Biochemical and cell-based assays are fundamental in understanding the effects of 2-Chloro-2-deoxy-D-glucose at a cellular and molecular level. These assays provide insights into its impact on metabolic pathways, cell viability, and specific enzymatic activities.

Glycolysis stress tests are crucial for evaluating the impact of compounds on the glycolytic pathway in real-time. The Agilent Seahorse XF Analyzer is a standard instrument for such measurements, assessing the extracellular acidification rate (ECAR), a key indicator of glycolysis. The assay typically involves the sequential addition of glucose, a mitochondrial inhibitor like oligomycin, and a glycolysis inhibitor. This allows for the determination of key parameters of glycolytic flux, including glycolysis, glycolytic capacity, and glycolytic reserve thermofisher.comresearchgate.net.

While the Seahorse Glycolysis Stress Test is a widely used method to assess the effects of glycolytic inhibitors, specific studies detailing the use of this compound as an inhibitor in this assay are not prevalent in the reviewed literature. The standard inhibitor used in these test kits is typically 2-deoxy-D-glucose (2-DG) biocompare.comnih.gov. Research on halogenated analogs of 2-DG, including this compound, suggests they were developed to offer improved activity in inhibiting glycolysis nih.gov. The efficacy of these analogs has been shown to correlate with their ability to inhibit glycolysis, as measured by lactate (B86563) inhibition nih.gov.

Assessing the effect of this compound on cell viability and proliferation is a critical step in its evaluation as a potential therapeutic agent. Several assays are available for this purpose, each with a distinct mechanism.

MTS Assay: This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by viable, metabolically active cells to form a colored formazan (B1609692) product, which is quantifiable by spectrophotometry.

CellTiter-Glo® Assay: This is a luminescence-based assay that quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells in culture promega.compromega.com. The assay involves adding a single reagent to the cells, which causes cell lysis and generates a luminescent signal produced by a luciferase reaction promega.com.

While these assays are standard methods for determining cytotoxicity and cell proliferation, specific studies employing MTS or CellTiter-Glo® to evaluate this compound were not identified in the provided search results. However, the cytotoxicity of this compound has been assessed using other methods, as detailed in section 5.1.4.

The primary mechanism of action for this compound is the inhibition of glycolysis. A key target in this pathway is the enzyme hexokinase, which catalyzes the first step of glycolysis. Enzymatic activity assays are therefore essential to quantify the inhibitory effect of this compound on this enzyme.

Hexokinase Inhibition: As an analog of glucose, this compound competes with glucose for binding to hexokinase nih.gov. In silico modeling has been used to determine the binding affinities of 2-halogenated D-glucose analogs to hexokinase I. These studies have shown that the binding affinities decrease as the size of the halogen increases.

| Compound | Relative Binding Affinity |

|---|---|

| 2-fluoro-2-deoxy-D-glucose (2-FG) | Higher |

| This compound (2-CG) | Intermediate |

| 2-bromo-2-deoxy-D-glucose (2-BG) | Lower |

Lactate Production Assay: The inhibition of glycolysis can also be quantified by measuring the production of lactate, the end product of anaerobic glycolysis. A study on 2-halogenated D-glucose analogs determined the half-maximal inhibitory dose (ID50) for glycolysis inhibition by measuring lactate inhibition.

| Compound | ID50 (mM) |

|---|---|

| 2-fluoro-2-deoxy-D-glucose (2-FG) | 1 |

| This compound (2-CG) | 6 |

| 2-bromo-2-deoxy-D-glucose (2-BG) | > 6 |

These findings demonstrate that this compound is an inhibitor of hexokinase and, consequently, glycolysis, although it is less potent than its fluorinated counterpart nih.gov.

Flow cytometry and the trypan blue exclusion assay are two widely used methods to assess cell viability and cytotoxicity.

Trypan Blue Exclusion: This is a dye exclusion method based on the principle that viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue hmdb.canih.gov.

Flow Cytometry: This technique can be used for a more sophisticated analysis of cell viability. When used with certain dyes, it can provide quantitative data on the percentage of live, apoptotic, and necrotic cells in a population.

A study investigating the efficacy of 2-halogenated D-glucose analogs, including this compound, utilized both flow cytometry and trypan blue exclusion assays. The results from these assays demonstrated that the ability of these analogs to preferentially inhibit the growth of and kill hypoxic tumor cells correlates with their binding affinities to hexokinase I nih.gov.

Western blot analysis is a powerful technique used to detect specific proteins in a sample and to analyze their expression levels and post-translational modifications, such as phosphorylation. This method would be valuable for investigating the downstream cellular signaling pathways affected by this compound treatment. For instance, studies on the related compound 2-deoxy-D-glucose (2-DG) have used Western blotting to show its effects on the phosphorylation of proteins like Akt, a key component in cell survival pathways biosynth.comnih.gov. However, specific research articles detailing the use of Western blot analysis to study protein expression or phosphorylation in response to this compound were not identified in the provided search results.

Spectroscopic and Chromatographic Techniques

Spectroscopic and chromatographic techniques are indispensable for the identification, quantification, and purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of this compound, often in the context of its presence as an impurity in radiopharmaceutical preparations like [18F]FDG researchgate.netnih.gov. Various HPLC methods have been developed and validated for its detection and quantification.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a sensitive and selective method for carbohydrate analysis. A validated method for this compound (ClDG) detection uses a gold working electrode and a palladium reference electrode. This system can completely separate ClDG from 2-deoxy-2-[18F]fluoro-D-glucose (FDG) and mannose researchgate.netnih.gov.

| Parameter | Value |

|---|---|

| Mobile Phase | 50 mM NaOH |

| Flow Rate | 1.0 ml/min |

| Column Temperature | 30 °C |

| Retention Time of ClDG | 13.5 min |

| Limit of Detection | 0.68 µg/ml |

| Limit of Quantitation | 2.04 µg/ml |

Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS): These spectroscopic techniques are crucial for the structural elucidation and characterization of this compound researchgate.net. While detailed spectral data for this compound were not provided in the search results, these methods are standard for confirming the chemical structure of such compounds.

Gas Chromatography (GC): Gas chromatography is another suitable technique for the analysis of this compound researchgate.net.

Computational and Bioinformatics Approaches

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 2-CDG) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This method is crucial for understanding the mechanism of action of 2-CDG, particularly its interaction with enzymes like hexokinase, a key enzyme in the glycolysis pathway. nih.gov

Simulations have been used to examine the binding energies between hexokinase I and a series of 2-halogenated D-glucose analogs. nih.gov These studies show that the binding affinity is influenced by the size of the halogen atom. As the halogen size increases from fluorine to chlorine to bromine, the ability of the analog to fit into the enzyme's active site is reduced. This leads to a corresponding decrease in the inhibition of glycolysis. nih.gov These computational predictions correlate well with experimental observations of biological activity. nih.gov

Table 3: Relative Binding Affinities of Halogenated Glucose Analogs to Hexokinase I Determined by in silico molecular docking simulations. nih.gov

| Compound | Relative Binding Affinity Ranking |

|---|---|

| D-Glucose | Highest |

| 2-Fluoro-2-deoxy-D-glucose (2-FDG) | High |

| 2-Deoxy-D-glucose (2-DG) | Medium |

| This compound (2-CDG) | Lower |

| 2-Bromo-2-deoxy-D-glucose (2-BDG) | Lowest |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models use molecular descriptors—numerical values that encode information about the chemical structure—to predict the activity of new or untested compounds.

A QSAR-like approach has been successfully applied to the halogenated analogs of 2-deoxy-D-glucose. nih.gov In this context, a key molecular descriptor is the size or van der Waals radius of the halogen substituent at the C2 position. The biological activity is quantitatively measured as the concentration required to inhibit glycolysis by 50% (ID50). The model demonstrates a clear correlation: as the size of the halogen increases (F < Cl < Br), the binding affinity to hexokinase decreases, and consequently, a higher concentration of the compound is needed to inhibit glycolysis, indicating lower potency. nih.gov This approach validates the mechanism of action and provides a predictive framework for designing new analogs with potentially improved efficacy. nih.gov

Table 4: Correlation of Halogen Size with Glycolysis Inhibition Data from a QSAR-like analysis of 2-deoxy-D-glucose analogs. nih.gov

| Compound | Halogen at C2 | Relative Halogen Size | Glycolysis Inhibition (ID50) |

|---|---|---|---|

| 2-Fluoro-2-deoxy-D-glucose (2-FDG) | Fluorine | Smallest | 1 mM |

| This compound (2-CDG) | Chlorine | Intermediate | 6 mM |

| 2-Bromo-2-deoxy-D-glucose (2-BDG) | Bromine | Largest | > 6 mM |

Density Functional Theory (DFT) Calculations for Energetic Properties

Density Functional Theory has emerged as a powerful tool for investigating the electronic structure and energetic characteristics of molecules. For this compound, DFT calculations have been instrumental in determining key energetic parameters, such as cohesive and interaction energies, which are fundamental to understanding the stability of its crystalline form.

Detailed research into the energetic properties of a series of halogen-substituted derivatives of 2-deoxy-D-glucose has provided specific data for the chloro-analogue. These studies employed periodic DFT calculations to model the crystalline solid state, offering a window into the forces that hold the molecules together.

One of the key energetic properties calculated is the cohesive energy, which represents the energy required to separate the constituent molecules of a crystal to an infinite distance. This value is a direct measure of the stability of the crystal lattice. For the β-anomer of this compound (β-2-CG), these calculations have been performed, providing a quantitative measure of its lattice stability.

The computational analysis was carried out using the B3LYP level of theory, a well-regarded hybrid functional in DFT that combines the strengths of both Hartree-Fock theory and density functional approximations. This method has been shown to provide reliable energetic and structural information for a wide range of chemical systems.

In a comprehensive study on halogenated derivatives of 2-deoxy-D-glucose, the cohesive energy for β-2-Chloro-2-deoxy-D-glucose was calculated. The findings from this research are summarized in the table below, which compares the cohesive energy of the chloro-derivative with its parent compound, 2-deoxy-D-glucose (2-DG), and its fluoro-counterpart (2-FG).

| Compound | Anomer | Cohesive Energy (kJ/mol) |

| 2-deoxy-D-glucose (2-DG) | β | -163.2 |

| 2-deoxy-2-fluoro-D-glucose (2-FG) | β | -163.3 |

| This compound (2-CG) | β | -170.8 |

Data sourced from Ziemniak et al. (2021). nih.gov

The results indicate that the substitution of a hydrogen atom with a chlorine atom at the C2 position has a noticeable effect on the cohesive energy and, consequently, the stability of the crystal lattice. The study noted that in the series of glucose derivatives, the cohesive energy slightly increases with the growing size of the halogen substituent. This suggests that the steric hindrance introduced by the larger chlorine atom leads to a slight destabilization of the crystal lattice compared to the fluorine derivative, which is closer in size to the hydroxyl group it replaces. nih.gov

Furthermore, the research highlighted that while fluorine derivatives tend to form dense 3D frameworks similar to the parent compound, the chloro- and iodo-derivatives adopt layered structures in their crystalline form. nih.gov These structural differences are a direct consequence of the varying intermolecular interaction patterns, which are governed by the energetic properties of the molecules.

While the aforementioned study also mentioned the calculation of interaction energies, a detailed breakdown for this compound was not the primary focus. Interaction energy calculations typically dissect the cohesive energy into its components (e.g., electrostatic, dispersion, repulsion, and induction) to provide a more nuanced understanding of the specific forces at play between molecules.

The computational investigation into the energetic properties of this compound through DFT provides a foundational understanding of its solid-state behavior. These theoretical insights are invaluable for rationalizing its physicochemical properties and for the design of new materials and pharmaceutical agents based on this molecular scaffold.

Future Directions and Emerging Research Avenues for 2 Chloro 2 Deoxy D Glucose

Development of Novel 2-Chloro-2-deoxy-D-glucose Derivatives

The development of novel derivatives of 2-CG is a primary focus for overcoming the limitations observed with its parent compound, 2-DG, such as a rapid metabolism and the need for high concentrations to compete with blood glucose. Research is geared towards creating new molecular entities with improved efficacy, better selectivity for target cells, and more favorable pharmacokinetic profiles.

Strategies for Enhanced Efficacy and Selectivity

To enhance the therapeutic efficacy and selectivity of 2-CG, researchers are exploring various chemical modifications. One key strategy involves the synthesis and comparative analysis of different halogenated D-glucose analogs. Studies have shown that the nature of the halogen substituent at the C-2 position directly influences the compound's biological activity.

Computational modeling and in vitro experiments have indicated that the binding affinity of 2-halogenated D-glucose analogs to hexokinase, the first enzyme in the glycolytic pathway, is a critical determinant of their efficacy. It has been observed that the binding affinities decrease as the size of the halogen atom increases. This suggests a structure-activity relationship where smaller halogens may lead to more potent inhibition of glycolysis. For instance, in vitro studies have compared the efficacy of 2-fluoro-2-deoxy-D-glucose (2-FG), this compound (2-CG), and 2-bromo-2-deoxy-D-glucose (2-BG) in killing hypoxic tumor cells. The results indicated that 2-FG was more potent than 2-DG, and the efficacy correlated with the inhibition of glycolysis. nih.gov Specifically, the concentration required for 50% inhibition of lactate (B86563) production (ID50) was lower for 2-FG compared to 2-CG, indicating its higher potency. nih.gov

Future strategies will likely involve the synthesis of novel 2-CG derivatives with modifications at other positions of the glucose ring to optimize interactions with glucose transporters and glycolytic enzymes, thereby enhancing selective uptake and retention in target cells, such as cancer cells, which often overexpress these proteins.

Exploration of Prodrug Design

A significant challenge with 2-DG, and by extension 2-CG, is its suboptimal "drug-like" properties, including a short plasma half-life. plos.org To address this, the design of prodrugs represents a promising avenue of research. Prodrugs are inactive or less active precursors that are metabolized into the active drug within the body. This approach can improve pharmacokinetic properties such as oral bioavailability and can lead to a more sustained release of the active compound.

One successful example in the 2-DG space is the development of WP1122, a di-acetylated prodrug of 2-DG. plos.org This compound was designed to cross the blood-brain barrier more effectively and to release 2-DG intracellularly through the action of ubiquitous esterases. This strategy has been shown to increase the half-life of 2-DG and achieve higher plasma concentrations compared to the administration of 2-DG alone. plos.org

Applying this concept to 2-CG, future research will likely focus on creating ester-based or other cleavable derivatives. These prodrugs could be designed to be selectively activated in the target tissue, for example, the hypoxic microenvironment of a tumor, thereby increasing the local concentration of active 2-CG and minimizing systemic exposure. The development of such prodrugs is a critical step toward translating the therapeutic potential of 2-CG into a clinically effective agent.

Advanced Preclinical Evaluation

To bridge the gap between promising in vitro results and clinical application, rigorous and comprehensive preclinical evaluation of 2-CG and its novel derivatives is essential. This involves moving beyond cell culture models to more complex in vivo systems that can provide critical information on a compound's behavior in a whole organism.

in vivo Studies in Disease Models

While in vitro studies provide valuable initial data on mechanism and potency, in vivo studies in relevant animal models are crucial for assessing therapeutic efficacy. For 2-DG, in vivo studies have been conducted in various disease models, including different types of cancer and autosomal dominant polycystic kidney disease (ADPKD). mdpi.com For instance, 2-DG has been shown to retard disease progression in mouse models of ADPKD. mdpi.com In oncology, 2-DG has been evaluated in xenograft mouse models, where it demonstrated the ability to suppress tumor growth when used in combination with other chemotherapeutic agents.

Pharmacokinetic and Pharmacodynamic Characterization of Analogs

A thorough understanding of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of novel 2-CG analogs is fundamental to their development. Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug, while pharmacodynamics relates to the drug's effect on the body.

The parent compound, 2-DG, is known to have poor pharmacokinetic properties, including a short half-life, which has limited its clinical efficacy. plos.org Therefore, a key goal in developing 2-CG analogs is to improve this profile. Preclinical PK studies will involve administering the compounds to animal models and measuring their concentrations in plasma and various tissues over time. This data will help determine key parameters such as maximum concentration (Cmax), time to maximum concentration (tmax), and elimination half-life.

Pharmacodynamic studies will aim to link the concentration of the 2-CG analog to its biological effect. This can be achieved by measuring biomarkers of glycolysis inhibition, such as lactate levels or ATP concentrations, in tumor and normal tissues. These studies are critical for establishing a dose-response relationship and for optimizing the dosing schedule to maximize therapeutic benefit. The development of prodrugs like WP1122, which has shown improved oral bioavailability and a higher plasma concentration of 2-DG, highlights the importance of this line of investigation for future 2-CG derivatives. plos.org

Integration with Multi-Omics Approaches

To gain a deeper and more holistic understanding of the cellular and systemic effects of this compound, the integration of multi-omics technologies is an emerging and powerful research avenue. These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, allow for a comprehensive characterization of the molecular changes induced by 2-CG treatment.

Transcriptomic analysis, for example, can reveal the global changes in gene expression in response to 2-CG. Studies on 2-DG have already demonstrated that it can induce tissue-specific transcriptional profiles in mice, affecting different pathways in different organs. nih.govplos.org For example, in the heart, 2-DG was found to predominantly affect mitochondrial metabolism, while in the small intestine, it impacted immunological pathways. nih.gov Such analyses of 2-CG would provide insights into its mechanisms of action beyond simple glycolysis inhibition and could help identify potential biomarkers of response or toxicity. Transcriptional studies have also shown that 2-DG can modulate genes related to the unfolded protein response and the integrated stress response in human primary cells. nih.gov

Proteomics and glycoproteomics offer another layer of insight by examining changes in the entire protein complement and their glycosylation patterns. Research on 2-DG has shown that it can significantly disrupt the cellular proteome and N-glycoproteome in cancer cells. mdpi.comnih.gov Specifically, 2-DG treatment has been found to down-regulate high-mannose N-glycans and up-regulate proteins involved in protein folding and mitochondrial function. mdpi.comnih.gov Applying these techniques to 2-CG would be crucial, as it is also expected to interfere with mannose metabolism and N-linked glycosylation.

By integrating data from these various omics platforms, researchers can construct a detailed network of the molecular pathways affected by 2-CG. This systems-level understanding can facilitate the identification of novel therapeutic targets, the discovery of synergistic drug combinations, and the development of personalized medicine strategies based on a patient's molecular profile. The use of multi-omics is set to become an indispensable tool in the future preclinical and clinical development of 2-CG and its derivatives.

Interactive Data Table: In Vitro Efficacy of 2-Halogenated D-Glucose Analogs

| Compound | Target | Metric | Value | Finding |

|---|---|---|---|---|

| 2-fluoro-2-deoxy-D-glucose (2-FG) | Glycolysis | ID50 (Lactate Inhibition) | 1 mM | More potent than 2-CG and 2-BG in inhibiting glycolysis. |

| This compound (2-CG) | Glycolysis | ID50 (Lactate Inhibition) | 6 mM | Less potent than 2-FG in inhibiting glycolysis. |

Table of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | 2-CG |

| 2-deoxy-D-glucose | 2-DG |

| 2-fluoro-2-deoxy-D-glucose | 2-FG |

| 2-bromo-2-deoxy-D-glucose | 2-BG |

| 3,6-di-O-acetyl-2-deoxy-d-glucose | WP1122 |

| D-glucose | |

| D-mannose | |

| Lactate |

Metabolomics Profiling of 2-CG-Treated Cells

Future research will increasingly rely on metabolomics to create a comprehensive map of the metabolic alterations induced by this compound. By employing techniques like gas chromatography-mass spectrometry (GC-MS) and capillary electrophoresis-time-of-flight mass spectrometry (CE-TOFMS), researchers can identify and quantify a wide array of metabolites, providing a detailed snapshot of the cellular metabolic state after 2-CG treatment. nih.govthermofisher.com

GC-MS, with its high separation power and sensitivity, is particularly well-suited for analyzing the complex biological samples that result from such studies. researchgate.netnih.gov Previous metabolomic analyses of cells treated with the related compound 2-deoxy-D-glucose (2-DG) have already demonstrated significant changes in various metabolic pathways. For instance, in human endometrial cancer cells, 2-DG treatment led to the identification of 113 target metabolite peaks, with 90 of them being quantified. nih.gov This study also revealed the presence of unique 2-DG-derived deoxy metabolites beyond the expected 2-deoxy-D-glucose-6-phosphate (2DG6P), suggesting that these novel metabolites could be responsible for the broader alterations in global metabolism. nih.gov

A study on murine L929 cells using liquid chromatography-mass spectrometry (LC-MS) showed that 2-DG effectively blocks glycolysis, leading to a rapid decrease in intracellular ATP concentration to just 1%. mdpi.com This profound energy depletion is a key marker of 2-DG's efficacy. The analysis also revealed significant alterations in fatty acids and the precursors for phospholipids (B1166683) and sphingomyelin, such as ethanolamines and cholines. mdpi.com

| Metabolite/Pathway | Observed Change | Analytical Technique | Cell Line | Reference |

|---|---|---|---|---|

| ATP | Extreme drop to 1% of normal levels | LC-MS | Murine L929 | mdpi.com |

| 2-DG-derived deoxy metabolites | Presence of unique, novel metabolites | CE-TOFMS | Human endometrial cancer | nih.gov |

| Fatty Acids | Significant alterations | LC-MS | Murine L929 | mdpi.com |

| Phospholipids and Sphingomyelin Precursors | Steady increase after 24 hours | LC-MS | Murine L929 | mdpi.com |

Future metabolomics studies on 2-CG are expected to build on these findings, aiming to create a more complete and quantitative analysis of the metabolic reprogramming induced by this compound across various cell types and conditions.

Transcriptomics and Proteomics to Elucidate Downstream Effects

To understand the full spectrum of cellular responses to this compound, future research will integrate transcriptomics and proteomics. These "omics" technologies provide a global view of how 2-CG affects gene expression and the protein landscape of the cell.

Transcriptomics , the study of the complete set of RNA transcripts, can reveal how 2-CG modulates gene expression. High-throughput sequencing technologies are now providing unprecedented access to the fine structure of the transcriptome. nih.gov A study on the effects of 2-DG in healthy mice analyzed the transcriptional profiles of nine different tissues, revealing that 2-DG has a systemic impact that varies across organs. nih.gov For example, 2-DG predominantly affected mitochondrial metabolism in the heart, while in the small intestine, it influenced immunological pathways. nih.gov This highlights the importance of understanding the tissue-specific effects of 2-CG.

Proteomics , the large-scale study of proteins, offers a direct look at the functional molecules of the cell. Two-dimensional gel electrophoresis (2D-PAGE) and mass spectrometry-based approaches are powerful tools in proteomics. nih.govnih.gov An integrated proteomic and glycoproteomic investigation of colorectal cancer cells treated with 2-DG revealed significant alterations in the N-glycoproteomic network. nih.govmdpi.com This study showed that 2-DG treatment functionally disrupted the global cellular proteome, leading to the up-regulation of proteins involved in protein folding, endoplasmic reticulum function, and mitochondrial respiration. nih.gov

| Omics Level | Key Findings | Model System | Reference |

|---|---|---|---|

| Transcriptomics | Organ-specific effects on gene expression (e.g., mitochondrial metabolism in heart, immunological pathways in small intestine) | Healthy Mice | nih.gov |

| Proteomics/Glycoproteomics | Disruption of the N-glycoproteomic network; up-regulation of proteins related to protein folding, ER function, and mitochondrial respiration | Colorectal Cancer Cells | nih.govmdpi.com |